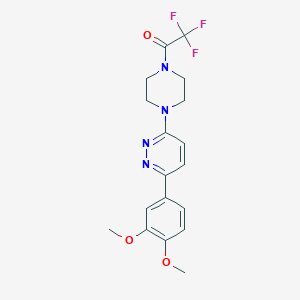

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

Descripción

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone is a synthetic small molecule featuring a pyridazine core substituted at position 6 with a 3,4-dimethoxyphenyl group. The pyridazine ring is linked to a piperazine moiety, which is further functionalized with a trifluoroethanone group.

Propiedades

IUPAC Name |

1-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3/c1-27-14-5-3-12(11-15(14)28-2)13-4-6-16(23-22-13)24-7-9-25(10-8-24)17(26)18(19,20)21/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVCNTOBYHOUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazine Core : The pyridazine structure is synthesized by cyclizing appropriate hydrazine derivatives with diketones.

- Piperazine Substitution : The piperazine moiety is introduced via nucleophilic substitution reactions.

- Trifluoroethanone Attachment : The trifluoroethanone group is added through acylation reactions involving the piperazine derivative.

Biological Mechanisms

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Cholinesterase Inhibition : Studies indicate that compounds with similar structures can inhibit acetylcholinesterase (AChE), potentially increasing acetylcholine levels in the brain, which is beneficial for neurodegenerative conditions like Alzheimer's disease .

- Anticancer Properties : Research has shown that derivatives of pyridazine exhibit significant cytotoxicity against various cancer cell lines. For instance, certain analogs have demonstrated IC50 values in the micromolar range against colon and breast cancer cell lines .

- Pharmacological Effects : The compound may modulate neurotransmitter receptors and ion channels, influencing behavioral and physiological responses.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| AChE Inhibition | Increases acetylcholine levels | |

| Anticancer Activity | Cytotoxicity against HCT-116 cells | |

| Neuroprotective Effects | Potential for treating neurodegeneration |

Case Studies

- Neurodegenerative Disease Models : In vitro studies using human neuronal cell lines showed that the compound significantly inhibited AChE activity, suggesting a potential role in treating Alzheimer's disease.

- Cancer Cell Line Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), showing promising results with IC50 values below 10 µM, indicating strong anticancer activity .

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Analogs

Key Observations:

- Heterocycle Diversity : The target’s pyridazine core distinguishes it from pyridine- or phenyl-based analogs (e.g., MK29). Pyridazine’s nitrogen-rich structure may improve solubility or hydrogen-bonding interactions compared to less polar cores .

- Substituent Effects : The 3,4-dimethoxyphenyl group provides electron-donating methoxy groups, contrasting with electron-withdrawing substituents like bromo () or trifluoromethyl (MK29). This difference could influence redox properties or metabolic stability .

Pharmacological Potential (Hypothetical)

While biological data for the target are unavailable, inferences can be drawn from analogs:

- MK29 (): Arylpiperazines with trifluoroethanone groups are often CNS-active, targeting serotonin or dopamine receptors .

- (Compound 21) : Thioether-linked trifluoromethylpyridine derivatives show antagonist activity, suggesting the target’s dimethoxyphenyl group may modulate selectivity .

- : Bromopyridine analogs may exhibit kinase inhibition due to bromo’s role as a leaving group in covalent inhibitors .

Metabolic Considerations : The target’s methoxy groups may undergo demethylation, whereas halogenated analogs (e.g., MK29) resist such metabolism but risk higher lipophilicity .

Physicochemical Properties

Table 2: Hypothetical Property Comparison

Notes: The target’s pyridazine core and methoxy groups may improve aqueous solubility compared to MK29 and ’s bromopyridine analog .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.